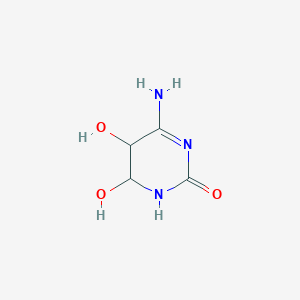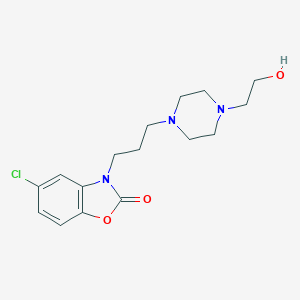
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-, also known as TRO19622, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound has shown promising results in treating various diseases, including cancer, cardiovascular, and neurological disorders.
Mécanisme D'action
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- exerts its biological effects by inhibiting the activity of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in regulating various cellular processes, including cell proliferation, apoptosis, and DNA repair. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can protect neurons from oxidative stress and reduce the accumulation of amyloid-beta in the brain. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- can reduce the infarct size and improve cardiac function by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is its high specificity for CK2, which reduces the risk of off-target effects. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has not been extensively tested in clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the research and development of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)-. One potential direction is to optimize the chemical structure of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- to improve its solubility and bioavailability. Another direction is to investigate the potential of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- as a combination therapy with other anticancer drugs or neuroprotective agents. Furthermore, future studies should focus on the safety and efficacy of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- in clinical trials to determine its potential as a therapeutic agent for cancer, cardiovascular, and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- involves the reaction of 2-benzoxazolinone with 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)amine in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out under mild conditions and yields a white solid that is purified by column chromatography. The purity of the compound is determined by HPLC, and the structure is confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has also been found to reduce the viability of primary acute myeloid leukemia cells and enhance the sensitivity of leukemia cells to chemotherapy. In addition, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- has been found to have cardioprotective effects and can reduce the size of myocardial infarction in animal models of ischemic heart disease.
Propriétés
Numéro CAS |
14733-75-6 |
|---|---|
Nom du produit |
2-Benzoxazolinone, 5-chloro-3-(3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- |
Formule moléculaire |
C16H22ClN3O3 |
Poids moléculaire |
339.82 g/mol |
Nom IUPAC |
5-chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H22ClN3O3/c17-13-2-3-15-14(12-13)20(16(22)23-15)5-1-4-18-6-8-19(9-7-18)10-11-21/h2-3,12,21H,1,4-11H2 |
Clé InChI |
XTDOOWXLTBAVKL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(C=CC(=C3)Cl)OC2=O)CCO |
SMILES canonique |
C1CN(CCN1CCCN2C3=C(C=CC(=C3)Cl)OC2=O)CCO |
Autres numéros CAS |
14733-75-6 |
Synonymes |
5-Chloro-3-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



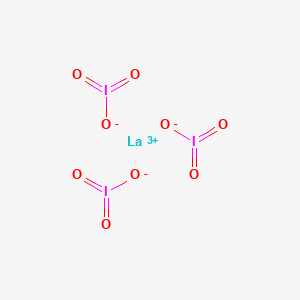
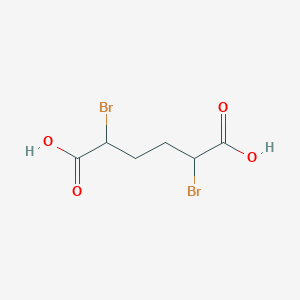
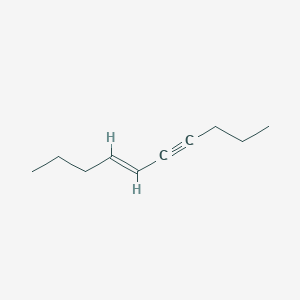
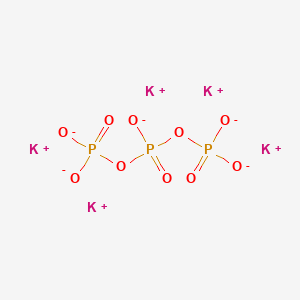
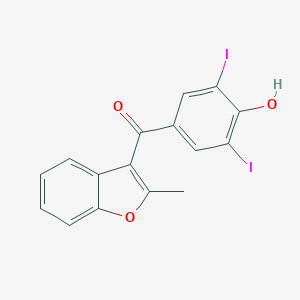
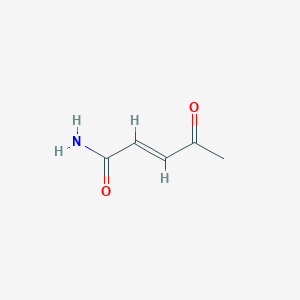
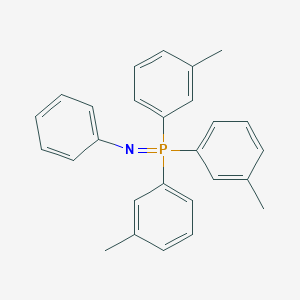
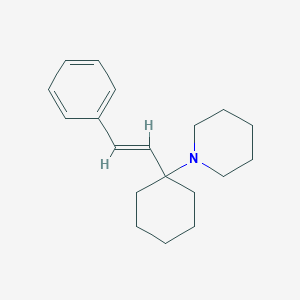
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
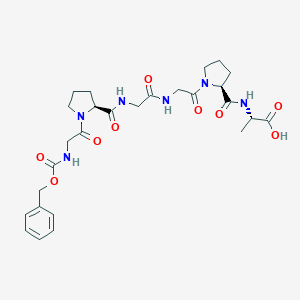
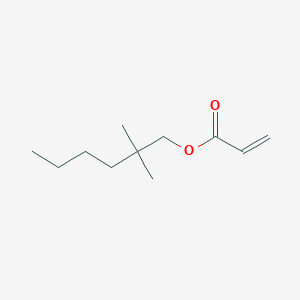
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
